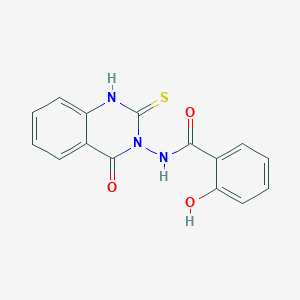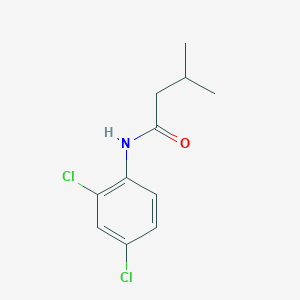
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is a synthetic organic compound that features a tetrafluoropropyl group and an acetylanilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps:
Formation of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced through the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Acetylanilino Group Introduction: The acetylanilino group can be synthesized by reacting aniline with acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be achieved by reacting the tetrafluoropropyl intermediate with the acetylanilino intermediate in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or pain perception, through its binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the anilino group, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C16H17F4NO4 |
|---|---|
Peso molecular |
363.30 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C16H17F4NO4/c1-10(22)11-5-7-12(8-6-11)21-13(23)3-2-4-14(24)25-9-16(19,20)15(17)18/h5-8,15H,2-4,9H2,1H3,(H,21,23) |
Clave InChI |
ZHGRPZCURPEAPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)

![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)

![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10900750.png)
![2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10900756.png)
![N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10900762.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10900769.png)

![N-[(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900785.png)
![N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10900787.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10900789.png)
